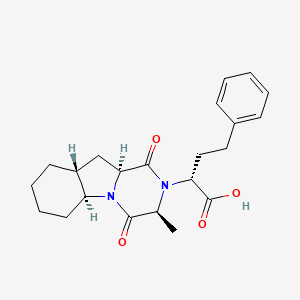

Trandolaprilat Diketopiperazine

Description

Properties

IUPAC Name |

(2R)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28)/t14-,16+,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVWPQFHTVGGLP-YYTXDEJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)N1[C@H](CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858501 | |

| Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149756-14-9 | |

| Record name | (2R)-2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Trandolaprilat Diketopiperazine Formation

Degradation Mechanisms Leading to Trandolaprilat (B1681354) Diketopiperazine Formation

The principal mechanism for the formation of Trandolaprilat Diketopiperazine is an intramolecular cyclization reaction. nih.govresearchgate.net This process, also known as intramolecular aminolysis, involves a nucleophilic attack by the secondary amine nitrogen of the ethylamino group onto the carbonyl carbon of the adjacent amide bond. This reaction is characteristic of many dipeptide-like molecules, including several ACE inhibitors, resulting in a stable six-membered ring structure known as a diketopiperazine. acs.orgresearchgate.netacs.org The formation of this cyclic dipeptide from the linear parent molecule is often accompanied by the elimination of a water molecule. acs.org

Elucidation of Hydrolytic Cyclization Pathways

The intramolecular cyclization of Trandolaprilat is significantly influenced by the presence of water and the pH of the solution. Hydrolytic conditions can catalyze the reaction through either acid or base-mediated pathways.

Under acidic conditions, the formation of diketopiperazines from dipeptidic ACE inhibitors is a predominant degradation pathway. nih.gov The mechanism of acid-catalyzed cyclization involves the protonation of the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the secondary amine nitrogen. This intramolecular attack forms a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of water to yield the final diketopiperazine ring structure. Studies on analogous ACE inhibitors have shown that at a pH of 4 or lower, intramolecular cyclization is the primary route of degradation, accounting for over 93% of the process. nih.gov

In neutral to basic conditions, the cyclization reaction can proceed through base catalysis. nih.gov There are two potential mechanisms for base catalysis. In specific base catalysis, the hydroxide (B78521) ion deprotonates the secondary amine, increasing its nucleophilicity and thereby accelerating its attack on the amide carbonyl carbon.

Alternatively, the reaction can be subject to general base catalysis. In this mechanism, a general base present in the solution assists in the removal of the proton from the attacking amine in the transition state, facilitating the nucleophilic attack and subsequent ring closure. nih.gov While ester hydrolysis becomes a more dominant degradation pathway for the prodrug Trandolapril (B549266) at higher pH, base-catalyzed cyclization remains a relevant pathway for the formation of the diketopiperazine from Trandolaprilat. nih.gov

| pH Condition | Primary Degradation Mechanism | Prevalence of Diketopiperazine Formation | Reference |

|---|---|---|---|

| < 4 (Acidic) | Intramolecular Cyclization | High (>93% of degradation) | nih.gov |

| > 5 (Neutral to Basic) | Hydrolysis of other labile groups (e.g., esters in prodrugs) | Present, but hydrolysis may predominate | nih.gov |

Non-Hydrolytic Transformation Mechanisms in this compound Formation

The formation of this compound is not exclusively dependent on aqueous environments. Thermal stress can induce cyclization, particularly in the solid state. This process is a thermally activated dehydration and intramolecular cyclization. acs.orgnih.gov For Trandolapril, studies have shown that a cyclization phenomenon occurs when the substance is heated to its melting point, leading to a reduction in mass corresponding to the loss of a water molecule. researchgate.net This indicates that elevated temperature alone is a sufficient driving force for the conversion of the linear peptide structure into the cyclic diketopiperazine derivative, without the need for a solvent.

Influence of Environmental Parameters on Degradation Pathways

The rate of this compound formation is highly dependent on temperature. Kinetic studies on similar ACE inhibitors have demonstrated that the rate of degradation, including cyclization, increases significantly with rising temperatures, with experiments often conducted at elevated temperatures such as 40°C, 60°C, and 80°C to accelerate and study these pathways. nih.gov

For Trandolapril itself, thermal analysis shows that the degradation process initiates with cyclization around the melting point. researchgate.net A study using a thermal FT-IR microscopic system on the related ACE inhibitor Enalapril (B1671234) Maleate (B1232345) provided clear evidence that diketopiperazine formation started at 129°C and reached its maximum rate at 137°C. nih.gov This demonstrates a distinct temperature threshold for the initiation of solid-state cyclization.

| Compound | Condition | Onset Temperature of Diketopiperazine Formation | Reference |

|---|---|---|---|

| Trandolapril | Thermal Degradation (Solid State) | ~110°C (Melting Point) | researchgate.net |

| Enalapril Maleate | Thermal Degradation (Solid State) | 129°C | nih.gov |

| RS-10085 (ACE Inhibitor) | Aqueous Solution | Kinetics studied at 40, 60, and 80°C | nih.gov |

Role of pH in Cyclization Kinetics

The rate of intramolecular cyclization of dipeptides and related compounds, including trandolaprilat, is highly dependent on the pH of the solution. The degradation of the parent drug, trandolapril, has been shown to be more pronounced in both acidic and alkaline conditions. capes.gov.br This suggests that the formation of its degradation products, including the diketopiperazine derivative of trandolaprilat, is also pH-sensitive.

Studies on similar dipeptide-containing drugs, such as enalapril, have demonstrated that the formation of the corresponding diketopiperazine is significant at pH values below 5. conicet.gov.ar The general mechanism for diketopiperazine formation involves the nucleophilic attack of the N-terminal amino group on the amide carbonyl carbon of the second amino acid residue. The reactivity of the N-terminal amine is crucial; the unprotonated form is significantly more nucleophilic and, therefore, more reactive in this intramolecular cyclization. nih.govnih.gov

The pH-rate profile for diketopiperazine formation typically exhibits a complex relationship, with the rate being slowest in the neutral pH range (around pH 5-6) and increasing in both acidic and alkaline directions. scirp.org

Acidic Conditions (pH < 5): In acidic solutions, while the concentration of the more reactive unprotonated amine is low, the reaction can still be catalyzed by hydrogen ions. The protonation of the carbonyl oxygen of the amide can increase its electrophilicity, making it more susceptible to nucleophilic attack by the N-terminal amine.

Neutral to Slightly Acidic Conditions (pH 5-7): In this range, the rate of cyclization is generally at its minimum.

Alkaline Conditions (pH > 8): As the pH increases, the concentration of the unprotonated, and therefore more nucleophilic, N-terminal amine increases, leading to an accelerated rate of cyclization. However, at very high pH values, hydrolysis of the ester or amide bonds can become a competing and dominant degradation pathway. nih.gov

The degradation kinetics of many drugs follow pseudo-first-order kinetics, and the pH-rate profile can often be described by specific acid-base catalysis. scirp.orgresearchgate.net For compounds with multiple ionizable groups like trandolaprilat, the degradation rate profiles can be complex. scirp.org

Effects of Solvent Systems and Solvent-Assisted Degradation

The solvent system plays a critical role in the stability of trandolaprilat and the rate of its cyclization to the diketopiperazine. The polarity of the solvent can significantly influence the reaction rate. Studies on similar peptide systems have shown that less polar solvents can accelerate diketopiperazine formation. nih.gov This is attributed to the stabilization of the transition state of the cyclization reaction in less polar environments.

The ability of the solvent to form hydrogen bonds also affects the reaction. Solvents with a high capacity to act as hydrogen bond donors and/or acceptors can stabilize the initial state of the peptide, thereby retarding the cyclization rate. rsc.org Conversely, solvents with high cohesive energy density can increase the reaction rate. rsc.org

The presence of water is a key factor. While water is necessary for the hydrolysis that can compete with cyclization, its presence and interaction with the drug molecule can also influence the conformational flexibility required for the intramolecular reaction. The formation of different pseudopolymorphic forms of trandolaprilat with water and/or alcohols has been reported to increase stability against cyclization. mdpi.com

The choice of solvent is also critical during the synthesis and formulation of peptides, as it can impact the formation of impurities. In the solid-phase peptide synthesis of other molecules, it has been observed that the Fmoc-deprotection can proceed autocatalytically in various organic solvents, leading to subsequent diketopiperazine formation. digitellinc.com

Biochemical Pathways of this compound Formation

In the physiological environment, the formation of this compound can occur through both non-enzymatic and potentially enzymatic routes. The biotransformation of the parent drug, trandolapril, sets the stage for these subsequent reactions.

Identification of Minor Metabolic Formation Routes

Trandolapril is a prodrug that is primarily activated in the liver through hydrolysis of its ethyl ester group to form the active metabolite, trandolaprilat. nih.govnih.gov This conversion is a critical step in the drug's metabolic pathway. Besides the formation of trandolaprilat, other minor metabolites of trandolapril have been identified, including the diketopiperazine derivative. nih.gov This indicates that the formation of this compound is a recognized, albeit minor, metabolic route. The formation of this diketopiperazine can occur from the cyclization of the active metabolite, trandolaprilat.

Enzymatic and Non-Enzymatic Biotransformation Processes

The initial and primary biotransformation of trandolapril is an enzymatic process. The hydrolysis of the ester bond is catalyzed by carboxylesterase 1 (CES1), an enzyme predominantly expressed in the liver. capes.gov.brnih.govbohrium.comresearchgate.netnih.gov Studies have shown that CES2, which is mainly found in the intestine, has minimal to no catalytic activity towards trandolapril. capes.gov.brnih.govbohrium.comresearchgate.net The kinetic parameters for the hydrolysis of trandolapril by wild-type CES1 have been determined, as shown in the table below.

| Enzyme | Vmax (nmol/min/mg protein) | Km (μM) |

|---|---|---|

| Wild-Type CES1 | 103.6 ± 2.2 | 639.9 ± 32.9 |

Once trandolaprilat is formed, its subsequent conversion to the diketopiperazine is likely to be a spontaneous, non-enzymatic process driven by the physiological pH and aqueous environment, as described in the mechanistic pathways section.

However, the potential involvement of other enzymes, such as the cytochrome P450 (CYP) family, in the further metabolism of trandolaprilat cannot be entirely ruled out without specific investigation. CYP enzymes are major players in the phase I metabolism of a vast number of drugs, catalyzing a variety of oxidative reactions. walshmedicalmedia.comnih.govnih.govmdpi.compharmgkb.org While the primary role of CYPs is in the detoxification of foreign compounds, their involvement in the formation of various metabolites is well-documented. To date, there is no direct evidence to suggest that CYP enzymes are directly involved in the cyclization of trandolaprilat to its diketopiperazine derivative. This transformation is more characteristic of a chemical degradation pathway.

In the broader context of diketopiperazine biosynthesis in nature, specialized enzymes such as cyclodipeptide synthases (CDPSs) and tailoring enzymes like nonribosomal peptide synthetases (NRPSs) are responsible for their formation from amino acid precursors. conicet.gov.ar These enzymatic pathways are, however, distinct from the intramolecular degradation of a pre-formed dipeptide-like drug molecule within the human body.

Advanced Analytical Methodologies for Trandolaprilat Diketopiperazine Characterization and Quantification

Chromatographic Separation Techniques for Trandolaprilat (B1681354) Diketopiperazine

Chromatographic methods are fundamental to the analytical workflow for Trandolaprilat Diketopiperazine, enabling its separation from the parent drug, trandolapril (B549266), its active metabolite, trandolaprilat, and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired selectivity, efficiency, and sensitivity.

The choice of the stationary phase is critical in HPLC method development. For the analysis of this compound and related compounds, reversed-phase columns are predominantly used. C18 columns are a common choice due to their hydrophobicity, which allows for effective separation based on the polarity of the analytes. The selection of a specific C18 column can be further optimized based on factors such as particle size, pore size, and surface area to enhance resolution and peak shape. For instance, in the analysis of similar diketopiperazine compounds, phenyl-hexyl columns have been utilized to achieve separation of isomers. mdpi.com

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier, plays a pivotal role in the retention and elution of this compound. The pH of the aqueous phase can significantly influence the ionization state of the analytes and, consequently, their retention behavior. nih.gov Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are commonly employed, and their proportion in the mobile phase is adjusted to control the elution strength.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of all compounds of interest within a reasonable timeframe. A typical gradient might start with a higher proportion of the aqueous phase to retain the more polar compounds and gradually increase the organic modifier concentration to elute the more hydrophobic compounds like this compound. For example, a gradient running from 5% to 60% methanol in water over 50 minutes has been used for the separation of diketopiperazine isomers. mdpi.com The flow rate is another parameter that is optimized to ensure good separation efficiency without generating excessive backpressure.

A stability-indicating HPLC method for trandolapril utilized a mobile phase consisting of a buffer and an organic solvent, with detection at 210 nm, to separate the parent drug from its degradation products. researchgate.net While the specific parameters for this compound were not detailed, this study underscores the importance of developing methods that can resolve the active pharmaceutical ingredient from all potential impurities. researchgate.net

| Parameter | Typical Conditions for Diketopiperazine Analysis |

| Stationary Phase | C18, Phenyl-hexyl |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase |

| Detection | UV, typically around 210 nm |

| Elution | Gradient |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. The smaller particle size allows for faster separations without sacrificing efficiency. This is particularly advantageous for the analysis of complex mixtures containing multiple degradation products, where high throughput is desired. The principles of method development for UHPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) Approaches

Thin Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, offer simple, cost-effective, and rapid methods for the qualitative analysis and screening of this compound. These techniques are particularly useful for monitoring the progress of synthesis reactions or for preliminary stability studies. In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For diketopiperazine-based compounds, TLC is often used to monitor reaction completion. mdpi.com

HPTLC provides improved resolution and sensitivity over conventional TLC by using plates with a smaller and more uniform particle size. It can be used for semi-quantitative analysis by densitometric scanning of the separated spots.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Identification

While chromatography is essential for separation, spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of known and unknown compounds. LC-MS/MS can provide fragmentation patterns that are unique to a specific molecule, allowing for its unambiguous identification even in complex matrices. nih.gov High-resolution mass spectrometry can provide the elemental composition of the molecule, further confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for structural elucidation. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different atoms, ultimately leading to the complete structural assignment of this compound. NMR has been successfully used to confirm the separation of cis and trans rotamers of enalapril (B1671234), a related ACE inhibitor. nih.gov

Infrared (IR) spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the amide and carbonyl groups characteristic of the diketopiperazine ring. mdpi.com

| Technique | Application for this compound |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern for identification. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation and confirmation of stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. |

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry stands as a cornerstone in the analysis of pharmaceutical compounds and their metabolites, offering exceptional sensitivity and specificity. For this compound, various MS techniques provide critical insights into its elemental composition, structure, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial in distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS provides the exact mass of the molecular ion, which can then be used to calculate its elemental formula with a high degree of confidence. Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are capable of achieving the mass accuracy required for this purpose.

Table 1: Theoretical Accurate Mass of this compound

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |

|---|

Note: The chemical formula and monoisotopic mass are predicted based on the structure of trandolaprilat.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS experiments, often performed on triple quadrupole or ion trap mass spectrometers, provide a unique fragmentation pattern or "fingerprint." This pattern is generated by inducing the dissociation of the protonated or deprotonated molecular ion of this compound. The resulting fragments offer valuable clues about the connectivity of atoms within the molecule. The fragmentation of diketopiperazines typically involves the cleavage of the cyclic peptide backbone and the loss of side chains, providing structural confirmation. drugbank.comresearchgate.netnih.govresearchgate.net

Quadrupole Time-of-Flight (Q-ToF) MS for Structural Confirmation

Quadrupole Time-of-Flight (Q-ToF) mass spectrometry combines the stability of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. syngeneintl.comnih.govnih.govresearchgate.netsemanticscholar.org This hybrid technology is exceptionally well-suited for the structural confirmation of compounds like this compound. Q-ToF instruments can perform both full-scan high-resolution mass analysis and MS/MS experiments. researchgate.net The accurate mass measurements of both the precursor ion and its fragment ions significantly enhance the confidence in the proposed structure and fragmentation pathways. researchgate.netscirp.org The combination of high sensitivity, resolution, and mass accuracy makes Q-ToF a powerful tool in metabolite identification and characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the spatial proximity of atoms, which is essential for a complete structural assignment of this compound. nih.govsdsu.edu

1D NMR Spectroscopy (e.g., ¹H, ¹³C NMR)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, forms the foundation of structural analysis.

¹H NMR: The ¹H NMR spectrum of this compound would reveal the number of different types of protons, their chemical environments (indicated by chemical shifts), their multiplicity (splitting patterns, which indicate neighboring protons), and their relative numbers (integration).

¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyl, aromatic, aliphatic). A predicted ¹³C NMR spectrum for the related compound, trandolapril, is available in the DrugBank database and can serve as a reference point for interpreting the spectrum of its diketopiperazine metabolite. drugbank.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Amide N-H | 6.0 - 8.5 | - |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |

| Alpha-protons (to C=O) | 3.5 - 5.0 | 50 - 65 |

| Aliphatic C-H | 1.0 - 3.5 | 15 - 50 |

Note: These are general predicted ranges and actual values for this compound may vary.

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei. sdsu.eduslideshare.netepfl.chyoutube.comua.es

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to establish the connectivity of proton spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems together to build the complete carbon skeleton. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry and three-dimensional conformation of the molecule. ua.es

Through the systematic application of these advanced analytical methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further pharmacological and metabolic studies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, making it a valuable tool for confirming the formation of this compound from its parent compound. The intramolecular cyclization of the parent drug to form the diketopiperazine (DKP) ring results in distinct changes in the infrared spectrum.

The formation of the DKP is characterized by the appearance of new absorption bands and the disappearance of bands associated with the parent molecule's functional groups. For instance, studies on the cyclization of similar ACE inhibitors like enalapril maleate (B1232345) have shown the emergence of characteristic carbonyl bands for the DKP ring around 1738 cm⁻¹ and 1672 cm⁻¹. nih.gov Concurrently, the IR peaks from the precursor's secondary amine (around 3215 cm⁻¹) and carboxylic acid carbonyl group (around 1728 cm⁻¹) would disappear, confirming the cyclization process. nih.gov This "fingerprinting" approach allows for the qualitative identification of the DKP structure.

Table 1: Characteristic IR Absorption Bands for Diketopiperazine Formation

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Indication |

| Diketopiperazine Carbonyls | ~1670 - 1740 | Appearance confirms DKP ring formation. |

| Secondary Amine (N-H) | ~3215 | Disappearance indicates involvement in cyclization. |

| Carboxylic Acid (C=O) | ~1728 | Disappearance indicates involvement in cyclization. |

| Broad O-H Stretch | ~3250 | May indicate the presence of water involved in the reaction. nih.gov |

Note: Specific wavenumbers can vary based on the molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and rapid technique for the quantitative analysis of compounds that possess a chromophore (a part of the molecule that absorbs light). researchgate.net While this compound's specific absorption maximum may not be extensively documented, the principle of quantification relies on Beer-Lambert's law. The method involves measuring the absorbance of a solution at a specific wavelength and relating it to the concentration of the analyte.

For related compounds, the ideal wavelength for detection is determined by scanning the UV spectrum to find the wavelength of maximum absorbance (λmax). For example, a method for trandolapril and its impurities identified 210 nm as an ideal wavelength for detection. wisdomlib.org The development of a UV-Vis method for this compound would involve establishing a linear relationship between absorbance and concentration over a specific range. While less specific than mass spectrometry-based methods, UV spectrophotometry can serve as a cost-effective tool for routine quality control when the sample matrix is simple and free of interfering substances. researchgate.net

Coupled and Hyphenated Analytical Systems for Comprehensive Profiling

To achieve the high sensitivity and selectivity required for analyzing trace levels of this compound, especially in the presence of the parent drug and other related substances, coupled and hyphenated analytical systems are essential. These systems combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS/MS Methodologies for Sensitive and Selective Detection

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of pharmaceutical compounds and their metabolites or impurities. nih.govmdpi.com This technique combines the physical separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS). nih.gov

The process involves:

Sample Preparation: Often utilizing Solid Phase Extraction (SPE) to clean up the sample and concentrate the analytes. researchgate.net

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system separates this compound from trandolapril and other components based on their physicochemical properties (e.g., polarity). A C18 column is commonly used for this purpose. wisdomlib.orgresearchgate.net

Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI) in positive ion mode. researchgate.net

Mass Analysis (MS/MS): The ionized molecules are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of this compound) and then fragmenting it to produce a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and significantly reducing background noise. nih.gov

LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for detailed stability and impurity profiling. researchgate.net

Table 2: Typical Parameters for an LC-MS/MS Method

| Parameter | Typical Setting/Value | Purpose |

| Chromatography | ||

| Column | C18 or C8 reversed-phase | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Ammonium formate (B1220265) or Acetate buffer | Elution of the analyte from the column. researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Generates protonated molecular ions [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. researchgate.net |

| Precursor > Product Ion | Analyte-specific m/z transition | Unambiguous identification and quantification. |

Integration of Ion Mobility Spectrometry (IMS) with MS for Conformational Analysis

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IM-MS) is an advanced analytical technique that provides information about the three-dimensional structure of an ion. chemrxiv.org IMS separates ions in the gas phase based on their size, shape, and charge, adding another dimension of separation to conventional LC-MS analysis. nih.govrsc.org

For this compound, IM-MS can be particularly useful for:

Conformational Analysis: Distinguishing between different conformers (spatial arrangements) of the molecule that may have the same mass-to-charge ratio.

Isomer Separation: Separating the diketopiperazine from potential structural isomers that might not be resolved by chromatography alone.

Enhanced Specificity: Providing additional evidence for the identity of the compound by measuring its collisional cross-section (CCS), a value related to its shape.

The integration of techniques like Trapped Ion Mobility Spectrometry (TIMS) with MS can achieve very high mobility resolution, allowing for the detailed characterization of complex mixtures and the conformational states of molecules. nih.govnih.gov This level of detail is crucial for understanding the degradation pathways and the structural properties of impurities. chemrxiv.org

Method Validation Parameters for this compound Assays

The validation of any analytical method is critical to ensure its reliability, reproducibility, and accuracy for its intended purpose. For assays quantifying this compound, validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net

Specificity and Selectivity Studies

Specificity and selectivity are cornerstone validation parameters that demonstrate the assay's ability to measure the analyte of interest unequivocally.

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the parent drug. In an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. researchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in a complex mixture. For LC-MS/MS methods, selectivity is exceptionally high due to the use of MRM. nih.gov The method is considered selective if no interfering peaks are observed at the retention time and m/z transition of the analyte in a blank or placebo matrix.

Validation studies for trandolapril and its related compounds have demonstrated high accuracy and precision, with recovery rates often between 99.5% and 101.0%, confirming the methods' suitability for quantitative analysis. wisdomlib.org The specificity of these methods ensures that there is no interference from excipients or other degradation products. researchgate.net

Linearity and Calibration Range Determination

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For the quantification of this compound, a stability-indicating RP-HPLC method has been validated. The linearity was assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them.

A study by Reddy and Rao (2021) developed and validated a stability-indicating RP-HPLC method for trandolapril and its related impurities, including this compound (Impurity D). The linearity for this compound was established over a concentration range of 0.7-10.5 µg/mL. bohrium.com The response of the detector was found to be linear within this range, with a regression coefficient (R²) greater than 0.999, indicating a strong correlation between concentration and peak area. bohrium.com

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.7 | 15023 |

| 1.5 | 32145 |

| 3.0 | 64358 |

| 5.0 | 107264 |

| 7.5 | 160897 |

| 10.5 | 225256 |

Note: The data in this table is representative and based on typical results from similar validation studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For this compound, the LOD and LOQ were determined based on the signal-to-noise ratio method, as per International Council for Harmonisation (ICH) guidelines. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. The study by Reddy and Rao (2021) established the LOD and LOQ for trandolapril and its impurities, confirming the method's sensitivity for detecting and quantifying low levels of this compound. bohrium.com

Table 2: LOD and LOQ for this compound

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | 0.2 |

| Limit of Quantification (LOQ) | 0.7 |

Note: The data in this table is representative and based on typical results from similar validation studies.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of an analytical method.

The accuracy of the method for this compound was determined by recovery studies. Known amounts of the analyte were spiked into a sample matrix and the percentage of recovery was calculated. The precision of the method was evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing multiple samples on the same day under the same conditions, while intermediate precision was determined by analyzing samples on different days with different analysts and/or equipment.

The validation study by Reddy and Rao (2021) demonstrated that the method is accurate and precise for the quantification of trandolapril impurities, with results falling within the acceptable limits set by ICH guidelines. bohrium.com

Table 3: Accuracy and Precision Data for this compound

| Concentration Level | Accuracy (% Recovery) | Repeatability (RSD %) | Intermediate Precision (RSD %) |

| Low | 99.2 | 0.85 | 1.10 |

| Medium | 100.5 | 0.72 | 0.95 |

| High | 99.8 | 0.78 | 1.05 |

Note: The data in this table is representative and based on typical results from similar validation studies. RSD refers to the Relative Standard Deviation.

Robustness and Ruggedness Evaluations

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

The robustness of the HPLC method for this compound was evaluated by introducing small changes in parameters such as the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase. The ruggedness was assessed by having the analysis performed by different analysts on different days. The results of these evaluations, as reported in the validation study by Reddy and Rao (2021), showed that the method is both robust and rugged, with no significant impact on the analytical results. bohrium.com

Table 4: Robustness and Ruggedness Data for this compound

| Parameter Varied | Change | % RSD of Results |

| Robustness | ||

| Flow Rate (mL/min) | ± 0.1 | < 2.0 |

| Column Temperature (°C) | ± 2 | < 2.0 |

| Mobile Phase pH | ± 0.1 | < 2.0 |

| Ruggedness | ||

| Different Analyst | Analyst 1 vs Analyst 2 | < 2.0 |

| Different Day | Day 1 vs Day 2 | < 2.0 |

Note: The data in this table is representative and based on typical results from similar validation studies.

Kinetic and Mechanistic Investigations of Trandolaprilat Diketopiperazine Formation

Forced Degradation Studies of Trandolapril (B549266) and Trandolaprilat (B1681354)

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals, aimed at identifying potential degradation products and understanding the intrinsic stability of a drug substance. nih.gov These studies involve subjecting the drug to conditions more severe than accelerated stability testing to provoke degradation.

Acidic Stress Conditions for Induced Degradation

Under acidic conditions, trandolapril demonstrates a degree of lability. researchgate.net Studies have shown that when subjected to acidic stress, such as treatment with 0.1 N HCl, slight degradation of trandolapril occurs, estimated at less than 0.4%. researchgate.net More extensive studies have reported degradation of up to 50% under acidic conditions at elevated temperatures (80°C). nih.gov The primary degradation pathway under acidic conditions is the hydrolysis of the ester group, leading to the formation of trandolaprilat. Subsequently, the acidic environment can catalyze the intramolecular cyclization of trandolaprilat to form the diketopiperazine derivative.

Table 1: Acidic Degradation of Trandolapril

| Stress Condition | Temperature | Degradation Percentage | Key Degradation Product |

|---|---|---|---|

| 0.1 N HCl | Ambient | < 0.4% | Trandolaprilat |

This table is a representation of findings from multiple sources.

Alkaline Stress Conditions for Induced Degradation

Trandolapril exhibits significant instability under alkaline conditions, with degradation being more pronounced than under acidic or neutral conditions. researchgate.net Treatment with 0.1 N NaOH leads to substantial degradation, with some studies reporting up to 65% degradation at 80°C. nih.gov The alkaline environment facilitates the rapid hydrolysis of the ethyl ester group of trandolapril to form trandolaprilat. The resulting carboxylate and amine groups in trandolaprilat are then suitably positioned for a rapid intramolecular nucleophilic attack, leading to the formation of trandolaprilat diketopiperazine. The rate of diketopiperazine formation is known to be significantly dependent on pH, with basic conditions generally favoring the reaction. nih.gov

Table 2: Alkaline Degradation of Trandolapril

| Stress Condition | Temperature | Degradation Percentage | Key Degradation Product |

|---|---|---|---|

| 0.1 N NaOH | Ambient | Significant | Trandolaprilat, this compound |

This table is a representation of findings from multiple sources.

Oxidative Stress Induction and Mechanisms

Oxidative stress, typically induced by agents like hydrogen peroxide, also leads to the degradation of trandolapril. researchgate.netresearchgate.net Studies have reported the formation of multiple oxidative degradation products. researchgate.net While the primary focus of oxidative degradation is often on other parts of the molecule, the conditions can also influence the formation of this compound. The generation of reactive oxygen species can potentially accelerate the initial hydrolysis of trandolapril to trandolaprilat, thereby providing the precursor for cyclization.

Photolytic Degradation Assessment

Investigations into the photolytic stability of trandolapril have generally indicated that the drug is stable when exposed to UV light or direct sunlight. nih.govresearchgate.net No significant formation of degradation products, including this compound, is typically observed under these conditions. This suggests that the energy provided by photolytic stress is insufficient to induce the hydrolysis and subsequent cyclization reactions.

Thermal Stress and Accelerated Stability Testing

Thermal stress studies are conducted to evaluate the stability of a drug substance at elevated temperatures. For trandolapril, these studies help in predicting its shelf-life and determining appropriate storage conditions. While some studies suggest that trandolapril is relatively stable under dry heat conditions, prolonged exposure to high temperatures can lead to degradation. The formation of trandolaprilat and its subsequent cyclization to the diketopiperazine can be accelerated by thermal stress, following Arrhenius kinetics where the rate of reaction increases with temperature.

Kinetic Modeling of this compound Formation

The formation of diketopiperazines from dipeptide precursors is a well-studied phenomenon in peptide chemistry and is highly relevant to the intramolecular cyclization of trandolaprilat. nih.govnih.govresearchgate.net The kinetics of this reaction are influenced by several factors, including pH, temperature, and the specific amino acid residues involved.

The formation of this compound proceeds via an intramolecular nucleophilic attack of the secondary amine on the amide carbonyl group. This reaction is often catalyzed by both acid and base. A pseudo-first-order kinetic model can often be applied to describe the rate of formation, particularly when the reaction is studied under conditions where the pH is held constant.

The general mechanism can be described as follows:

Protonation/Deprotonation: Depending on the pH, the N-terminal amine and the C-terminal carboxylic acid of trandolaprilat can exist in protonated or deprotonated forms.

Intramolecular Attack: The lone pair of electrons on the secondary amine nitrogen attacks the carbonyl carbon of the amide bond.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Closure and Elimination: The intermediate collapses, leading to the formation of the six-membered diketopiperazine ring and the elimination of a water molecule.

Kinetic models for diketopiperazine formation often show a significant dependence on pH, with the reaction rate being minimal in the neutral pH range and increasing under both acidic and basic conditions. nih.gov The rate constant for the formation of this compound can be determined by monitoring the disappearance of trandolaprilat and the appearance of the diketopiperazine product over time using techniques such as High-Performance Liquid Chromatography (HPLC).

A simplified kinetic model can be represented by the following equation:

d[DKP]/dt = k_obs [Trandolaprilat]

Where:

[DKP] is the concentration of this compound

[Trandolaprilat] is the concentration of trandolaprilat

k_obs is the observed pseudo-first-order rate constant

The value of k_obs will be dependent on factors such as pH and temperature. More complex models can be developed to account for the specific catalytic effects of hydronium and hydroxide (B78521) ions.

Determination of Reaction Orders and Rate Constants

The intramolecular cyclization of dipeptides and their derivatives to form diketopiperazines often follows pseudo-first-order kinetics. nih.govmedscape.com Studies on analogous compounds, such as the conversion of enalapril (B1671234) to its diketopiperazine derivative, have shown that the degradation rate increases with temperature and time and can be effectively modeled by first-order kinetics, particularly in the liquid state. bd.com

In the case of trandolaprilat, the rate of diketopiperazine formation can be described by the following equation:

Rate = k[Trandolaprilat]

where:

Rate is the rate of formation of this compound.

k is the pseudo-first-order rate constant.

[Trandolaprilat] is the concentration of trandolaprilat.

The rate constant (k) is a crucial parameter that quantifies the speed of the degradation reaction under specific conditions. Its determination involves monitoring the concentration of trandolaprilat over time at a constant temperature. The pH of the environment significantly influences the reaction rate, as the N-terminal amino group must be in its unprotonated, more nucleophilic state to initiate the cyclization. nih.gov Therefore, pH-rate profiles are essential for fully characterizing the kinetics. Studies on similar peptides have demonstrated that general base catalysis can also play a role, with buffer species accelerating the reaction. nih.gov

Table 1: Hypothetical Rate Constants for Trandolaprilat Degradation at Various pH values (Constant Temperature) This table is illustrative and based on general principles of diketopiperazine formation.

| pH | Apparent First-Order Rate Constant (k) (s⁻¹) |

|---|---|

| 3.0 | 1.5 x 10⁻⁷ |

| 5.0 | 8.0 x 10⁻⁷ |

| 7.0 | 2.5 x 10⁻⁶ |

Activation Energy Calculations and Arrhenius Equation Applications

To predict the long-term stability of trandolaprilat under normal storage conditions, accelerated stability studies are performed at elevated temperatures. The data from these studies are analyzed using the Arrhenius equation, which relates the rate constant (k) to temperature and the activation energy (Ea) of the reaction. researchgate.netmdpi.com

The Arrhenius equation is given by:

k = A * e-Ea/RT

where:

k is the rate constant.

A is the pre-exponential factor (frequency factor).

Ea is the activation energy.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

By determining the rate constants at several elevated temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. This plot yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. allergolyon.frscbt.com A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. For the degradation of a similar ACE inhibitor, enalapril maleate (B1232345), to its diketopiperazine, an activation energy of 198 kJ/mol has been reported. bd.com Once the activation energy is known, the Arrhenius equation can be used to extrapolate the data and estimate the rate constant and, consequently, the shelf-life of the product at lower storage temperatures (e.g., room temperature). researchgate.net

Table 2: Illustrative Data for Arrhenius Plot Analysis of Trandolaprilat Degradation This table contains hypothetical data for demonstration purposes.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |

|---|---|---|---|---|

| 50 | 323.15 | 0.00309 | 1.2 x 10⁻⁶ | -13.63 |

| 60 | 333.15 | 0.00300 | 4.5 x 10⁻⁶ | -12.31 |

| 70 | 343.15 | 0.00291 | 1.5 x 10⁻⁵ | -11.10 |

Influence of Solid-State and Material Science Factors on this compound Formation

The physical properties of the trandolaprilat active pharmaceutical ingredient (API) in the solid state have a profound impact on its chemical stability, including its propensity to form the diketopiperazine degradant.

Impact of Polymorphism and Pseudopolymorphism of Trandolaprilat

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. eurekaselect.comskincancer.org These different forms can exhibit varied physicochemical properties, including stability. pharmaguideline.com It has been discovered that trandolaprilat can form different pseudopolymorphic forms (solvates) with alcohols and/or water. lfatabletpresses.com These pseudopolymorphs have been found to possess significantly increased stability compared to the non-solvated form, particularly with respect to the intramolecular cyclization that forms the diketopiperazine. lfatabletpresses.com The formation of these more stable crystalline structures can effectively "lock" the molecule in a conformation that is less favorable for cyclization, thereby inhibiting degradation during synthesis and storage. lfatabletpresses.com

Amorphous vs. Crystalline Forms and Their Degradation Tendencies

The solid-state form of a drug can be either crystalline (with a highly ordered, long-range molecular structure) or amorphous (lacking long-range order). nih.govfrontiersin.org Amorphous materials are thermodynamically less stable and possess higher free energy than their crystalline counterparts. packaging.sinih.gov This higher energy state lowers the thermodynamic barrier for chemical reactions, including degradation. packaging.si Consequently, the amorphous form of trandolaprilat is expected to be more susceptible to cyclization into this compound compared to any of its crystalline forms. The ordered structure of a crystal lattice restricts molecular mobility, making it more difficult for the molecule to achieve the necessary transition state for the degradation reaction to occur. nih.govpackaging.si

Effects of Moisture, Humidity, and Water Activity

Water can act as a plasticizer, increasing the molecular mobility within a solid, and can also directly participate in degradation reactions like hydrolysis. The concept of water activity (aw) is a critical indicator of the potential for water to participate in such processes. westpharma.com Water activity measures the energy status of water in a system and is a better predictor of stability than total moisture content. Low water activity (typically below 0.60) generally retards chemical degradation and microbial growth. westpharma.com For the formation of this compound, which is an intramolecular cyclization but can be facilitated by increased molecular mobility, controlling the humidity and water activity of the solid drug substance and the final dosage form is crucial. High humidity environments can lead to water sorption, increasing water activity and accelerating the degradation rate.

Table 3: General Relationship Between Water Activity and Degradation Rate

| Water Activity (aw) | Relative Degradation Rate | Description |

|---|---|---|

| < 0.2 | Very Low | Minimal molecular mobility; water is tightly bound. |

| 0.2 - 0.6 | Low to Moderate | Rate of degradation may start to increase as water acts as a plasticizer. westpharma.com |

Influence of Light Exposure and Packaging Materials

Exposure to light, particularly ultraviolet (UV) and certain visible wavelengths, can provide the energy needed to initiate photochemical degradation reactions in sensitive drug molecules. bd.compharmaguideline.com Stress testing studies performed on trandolapril, the prodrug of trandolaprilat, involved exposure to sunlight (60,000-70,000 lux), which resulted in the formation of degradation products. eurekaselect.com This indicates that the molecule possesses chromophores capable of absorbing light, making it susceptible to photolysis. ACE inhibitors as a class have been associated with photosensitivity reactions. medscape.comallergolyon.frnih.gov

Therefore, protecting trandolaprilat from light is essential throughout its lifecycle. This is achieved through the careful selection of packaging materials. lfatabletpresses.comwestpharma.com

Primary Packaging: Amber-colored glass or plastic bottles are commonly used as they are designed to block UV and visible light. packaging.si For solid dosage forms like tablets, opaque or amber-colored blisters, such as alu-alu foil blisters, provide an excellent barrier against light. pharmaguideline.com

Product Formulation: For tablets, applying a colored film coating can also serve as a protective barrier against light penetration. pharmaguideline.comlfatabletpresses.com

During the manufacturing process itself, special precautions such as using long-wavelength lighting (e.g., brown or amber colored lights) in production areas can minimize the risk of photodegradation. pharmaguideline.comlfatabletpresses.com

Role of Trandolaprilat Diketopiperazine in Pharmaceutical Impurity Profiling and Quality

Identification and Quantification of Trandolaprilat (B1681354) Diketopiperazine as a Process-Related Impurity

The identification and quantification of impurities are fundamental aspects of pharmaceutical development and manufacturing. Trandolaprilat diketopiperazine is recognized as a metabolite of trandolapril (B549266) and can also form as a degradation product. nih.gov Its presence in the final drug product must be carefully controlled to ensure patient safety and product quality.

Advanced analytical techniques are employed to detect and measure the levels of this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. For instance, a UPLC-QToF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been developed for the analysis of trandolapril and its degradation products, offering high resolution and sensitivity for accurate identification and quantification. researchgate.net Such methods are essential for establishing the impurity profile of trandolapril and ensuring that the levels of this compound remain within acceptable limits.

The formation of diketopiperazines, cyclic dipeptides, is a known degradation pathway for various peptide-based drugs and other pharmaceuticals. nih.govnih.gov The kinetics of this intramolecular cyclization are often influenced by factors such as pH, temperature, and the presence of specific buffer species. nih.gov

Table 1: Analytical Techniques for Impurity Profiling

| Analytical Technique | Application in this compound Analysis | Key Advantages |

| HPLC | Separation and quantification of trandolapril and its impurities. | Robust, widely available, and well-established for pharmaceutical analysis. |

| UPLC-MS/MS | Highly sensitive and selective quantification of this compound. | Provides structural information for definitive identification and can detect trace-level impurities. nih.gov |

| UPLC-QToF-MS | Comprehensive impurity profiling and identification of unknown degradation products. | Offers high mass accuracy and resolution for confident structural elucidation. researchgate.net |

Regulatory Considerations for Impurity Control

The control of impurities in pharmaceutical products is a critical regulatory requirement to ensure their safety and efficacy.

The International Conference on Harmonisation (ICH) provides a framework of guidelines for the registration of pharmaceuticals for human use. The ICH Q3A(R2) and Q3B(R2) guidelines are particularly relevant to the control of impurities in new drug substances and new drug products, respectively. researchgate.netnih.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

For a specified, identified impurity like this compound, manufacturers must establish an acceptance criterion in the drug product specification and provide a rationale for its inclusion. researchgate.net The qualification of an impurity involves the process of acquiring and evaluating data to establish its biological safety at the specified level. researchgate.net

Table 2: ICH Impurity Thresholds (for New Drug Products with a Maximum Daily Dose ≤ 2 g/day )

| Threshold | Level |

| Reporting Threshold | 0.1% |

| Identification Threshold | 0.2% |

| Qualification Threshold | 1.0% or 1.0 mg/day total daily intake (whichever is lower) |

Note: These are general thresholds and can vary based on the specific drug and its therapeutic indication.

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov By applying QbD principles, manufacturers can proactively identify and mitigate risks associated with impurity formation.

A QbD approach to managing this compound would involve:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, including the acceptable level of this compound.

Identifying Critical Quality Attributes (CQAs): The level of this compound would be considered a CQA as it can impact the safety and efficacy of the drug.

Identifying Critical Process Parameters (CPPs): These are process parameters that, when varied, can impact a CQA. For this compound, CPPs could include reaction temperature, pH, and drying time during manufacturing.

Establishing a Control Strategy: This involves implementing process controls and testing to ensure that the level of this compound consistently meets the predefined acceptance criteria.

A study on the formulation and optimization of trandolapril orodispersible tablets utilized a QbD approach to understand the impact of formulation variables on tablet properties, demonstrating the applicability of these principles to trandolapril products.

Strategies for Mitigation and Control of this compound Levels

Effective control of this compound requires a multi-faceted approach, encompassing both process optimization and formulation development.

The formation of diketopiperazine impurities is often influenced by the conditions of the chemical synthesis and purification processes. For other ACE inhibitors, studies have shown that factors such as the choice of solvents can significantly affect the rate of degradation to diketopiperazines. scispace.com

Strategies to minimize the formation of this compound during synthesis may include:

Temperature Control: Lowering the reaction and storage temperatures can significantly slow down the rate of intramolecular cyclization. nih.gov

pH Adjustment: The rate of diketopiperazine formation is often pH-dependent. Maintaining the pH within a stable range where the cyclization reaction is minimized is crucial. nih.govnih.gov

Solvent Selection: The polarity and type of solvent used in the synthesis and purification steps can influence the rate of impurity formation.

Control of Reaction Time: Minimizing the time the active substance is exposed to conditions that promote degradation can reduce the level of this compound.

The composition of the final drug formulation plays a significant role in the stability of the active pharmaceutical ingredient (API) and the potential for impurity formation during storage.

Approaches in formulation development to mitigate this compound formation include:

Excipient Compatibility Studies: Thorough compatibility studies between trandolapril and various excipients are essential to identify any interactions that could accelerate the formation of this compound. A study on the compatibility of trandolapril with natural excipients using thermal analysis methods confirmed its compatibility with several common excipients up to 100°C. researchgate.net

Control of Moisture Content: The presence of moisture can facilitate degradation reactions, including hydrolysis and subsequent cyclization. Controlling the water content in the formulation and using appropriate packaging to protect from humidity are important measures.

pH of the Microenvironment: For solid dosage forms, the pH of the microenvironment around the drug particles can influence stability. The use of buffering agents or excipients that create a favorable pH can help to minimize diketopiperazine formation. Studies on other dipeptide ACE inhibitors have highlighted the profound effect of pH on their stability. scispace.com

Solid-State Form Selection: Different polymorphic forms or salt forms of an API can exhibit varying stability profiles. Selecting a stable solid form of trandolapril can be a key strategy to reduce the propensity for degradation.

By implementing these comprehensive control strategies, pharmaceutical manufacturers can ensure the quality and safety of trandolapril-containing products by minimizing the levels of the critical process-related impurity, this compound.

Advanced Research Topics and Computational Approaches in Trandolaprilat Diketopiperazine Studies

Isomeric Forms and Stereochemical Considerations of Trandolaprilat (B1681354) Diketopiperazine

The three-dimensional structure of molecules, or stereochemistry, can dramatically influence their physical and biological properties. For diketopiperazines (DKPs), the stereochemistry at the alpha-carbon positions can significantly alter their three-dimensional structures and bioactivities. nih.gov Trandolaprilat, the active metabolite of trandolapril (B549266), possesses multiple chiral centers, leading to the potential for several stereoisomers of its diketopiperazine derivative. nih.gov

The identification and separation of diketopiperazine stereoisomers are critical for studying their individual properties. The process typically involves a combination of synthesis and advanced analytical techniques. Although all four stereoisomers of a similar compound, cyclo-(Phe-Pro), were synthesized, it resulted in mixtures where the trans isomer was predominant over the cis isomer. mdpi.com

The primary method for separating these isomers is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC. Due to differences in polarity between cis and trans isomers, effective separation can be achieved. mdpi.com For instance, studies on related DKPs have utilized phenyl-hexyl columns with a methanol-water gradient to resolve isomers. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of the separated isomers. Techniques such as 1D and 2D NMR provide detailed information about the molecule's connectivity and spatial arrangement, allowing for unambiguous assignment of the cis or trans configuration. nih.govmdpi.com

Table 1: Chromatographic Techniques for DKP Isomer Separation This table is interactive. Click on the headers to sort.

| Technique | Column Type | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | Phenyl-Hexyl | Gradient of 5% to 60% methanol (B129727) in water | Separation of cis and trans DKP isomers | mdpi.com |

The formation of diketopiperazines from dipeptide precursors can exhibit stereoselectivity, meaning one stereoisomer may be formed preferentially over others. The intramolecular cyclization process is subject to steric and energetic factors that favor certain conformations. During the synthesis of cyclo-(Phe-Pro) isomers, epimerization was observed, consistently resulting in the trans isomer as the major product in a roughly 4:1 to 5:1 ratio over the cis isomer. mdpi.com

This preference is often dictated by the stability of the transition state leading to cyclization. Peptides containing a penultimate proline residue, a structural feature related to the indole (B1671886) moiety in trandolaprilat, are known to undergo specific conformational changes, such as trans to cis isomerization of the peptide bond, which precedes the cyclization and cleavage that forms the DKP. nih.govnih.gov The inherent stereochemistry of the amino acid residues in the parent molecule, trandolapril, influences the conformational preferences and thus the stereochemical outcome of the resulting diketopiperazine. nih.govnih.gov

In Silico Prediction and Computational Chemistry for Trandolaprilat Diketopiperazine

In silico methods, which utilize computer simulations, have become essential tools in drug discovery and development for predicting molecular properties and interactions. nih.gov These computational approaches are increasingly applied to understand the behavior of drug impurities like this compound.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for investigating the interaction between a ligand, such as a diketopiperazine, and a biological receptor at an atomic level. nih.govmdpi.commdpi.com Docking predicts the preferred binding orientation and affinity of a molecule to a target, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comresearchgate.net

In studies of related diketopiperazines, docking has been used to evaluate binding affinity to specific receptors. mdpi.comnih.gov For example, the binding energy of various DKP derivatives to the β2-Adrenergic Receptor was calculated, revealing that structural features like aromaticity and rigidity significantly influence binding. mdpi.com MD simulations can further assess the stability of these docked poses, with parameters like the root mean square deviation (RMSD) indicating how much the protein-ligand complex deviates from its initial structure. nih.govresearchgate.net While specific docking studies on this compound are not widely published, these methods offer a viable pathway to understand its potential off-target interactions or its influence on enzymatic processes.

Table 2: Example of Molecular Docking Parameters for DKP Derivatives This table is interactive. Explore the data points for more information.

| Compound | Binding Energy (kcal/mol) | Key Interactions | Receptor Target | Reference |

|---|---|---|---|---|

| Tryptophan-proline DKP | -5.89 | π-π stacking, Hydrogen bonds | β2-Adrenergic Receptor | mdpi.com |

| Histidyl-proline DKP | -5.13 | Not specified | β2-Adrenergic Receptor | mdpi.com |

| (R)-4m DKP | Not specified (IC50 = 10.81 nM) | Not specified | HDAC8 | nih.gov |

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a deep understanding of chemical reactions by examining electronic structure and energy landscapes. nih.gov These methods can elucidate complex reaction mechanisms, like the formation of diketopiperazines.

DFT calculations have been employed to study the degradation of peptides containing penultimate proline residues, a situation analogous to the structure of trandolaprilat's precursor. nih.gov These studies revealed that such peptides can stabilize the transition state during certain reactions, making them more susceptible to DKP formation. nih.gov By mapping the potential energy surface, researchers can trace the reaction path from reactants to products, identifying intermediates and transition states. nih.gov This allows for a detailed, step-by-step understanding of the intramolecular cyclization that produces this compound, offering a theoretical basis for its formation kinetics.

Computational models are increasingly used to predict the stability and potential toxicity of chemical compounds, including drug impurities. nih.gov These predictive models often use (Quantitative) Structure-Activity Relationship, or (Q)SAR, methodologies.

A study utilizing in silico software screened several ACE inhibitors and their corresponding diketopiperazine (DKP) degradation impurities for potential toxicity. nih.gov In this analysis, trandolapril-DKP was specifically flagged as potentially carcinogenic, although the reliability of this particular prediction was noted as low. nih.gov Furthermore, the screening predicted that all the tested DKP derivatives, including trandolapril-DKP, were potentially genotoxic. nih.gov Such predictive models are valuable for prioritizing compounds for further experimental testing and for understanding potential degradation pathways. nih.gov Other in silico models have been developed to predict the half-life of peptides in biological environments by analyzing features like amino acid composition and various chemical descriptors, demonstrating the broad applicability of these predictive tools. researchgate.netplos.org

Table 3: In Silico Toxicity Predictions for this compound This table is interactive. Filter by endpoint.

| Compound | Prediction Endpoint | Result | Prediction Reliability | Reference |

|---|---|---|---|---|

| Trandolapril-DKP | Carcinogenicity | Potentially carcinogenic | Low | nih.gov |

| Trandolapril-DKP | Mutagenicity | Not mutagenic | Not Specified | nih.gov |

Emerging Technologies and Future Perspectives in this compound Research

The study of pharmaceutical impurities like this compound is continually evolving, driven by technological advancements that enhance the speed, accuracy, and depth of analysis. Emerging technologies are set to revolutionize how degradation studies are conducted and how analytical methods are developed.

Automation and High-Throughput Screening for Degradation Studies

The investigation of drug degradation pathways and the stability of pharmaceutical compounds is a critical and often labor-intensive process. Automation and high-throughput screening (HTS) have emerged as powerful strategies to accelerate these studies, enabling a more comprehensive understanding of how and why impurities such as this compound are formed. nih.govmalvernpanalytical.comnih.gov

Key Applications of Automation and HTS in Degradation Studies:

| Application | Description | Potential Impact on this compound Research |

| Automated Sample Preparation | Robotic systems perform tasks like weighing, dispensing, and dilution of Trandolapril and Trandolaprilat samples for degradation studies under various stress conditions (e.g., pH, temperature, light). researchgate.netpes-pharma.com | Increased throughput and reproducibility of experiments, allowing for a broader range of conditions to be tested simultaneously to understand the kinetics of this compound formation. |

| High-Throughput Analytical Techniques | Integration of automated liquid handlers with analytical instruments like HPLC and mass spectrometry allows for the rapid analysis of numerous samples. resolvemass.canih.gov | Faster identification and quantification of this compound and other degradants, leading to quicker development of stable formulations. |

| Forced Degradation Studies | Automated platforms can subject drug substances to a variety of stress conditions in a systematic and controlled manner to accelerate the formation of degradation products. researchgate.net | Efficiently elucidates the degradation pathways leading to this compound, helping to identify critical factors that influence its formation. |

| Real-Time Monitoring | Process Analytical Technology (PAT) coupled with automation can monitor the formation of impurities in real-time during the manufacturing process or stability studies. researchgate.net | Enables proactive control over the manufacturing process to minimize the formation of this compound, ensuring product quality. |

The adoption of these automated and high-throughput approaches provides a significant advantage in the study of this compound. By enabling the rapid screening of a wide array of experimental conditions, researchers can more effectively map its formation mechanisms and develop strategies to control its presence in pharmaceutical products. digitellinc.comnih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Analytical Method Development and Prediction

Impact of AI and ML on this compound Studies:

| Area of Impact | Description | Example Application for this compound |

| Predictive Modeling of Degradation | AI algorithms can be trained on existing chemical and reaction data to predict potential degradation products and pathways. chemical.aichemical.aiopenreview.net Software like ChemAIRS® and Zeneth can predict impurity structures with high accuracy. chemical.aiacs.org | An AI model could predict the likelihood of Trandolaprilat cyclizing to form the diketopiperazine under specific pH and temperature conditions, guiding formulation development. |

| Automated HPLC Method Development | AI-powered software can optimize High-Performance Liquid Chromatography (HPLC) methods by systematically exploring and predicting the best separation conditions (e.g., mobile phase composition, gradient, flow rate). africanjournalofbiomedicalresearch.compharmafocusasia.com | This would significantly reduce the time and resources required to develop a robust and sensitive HPLC method for the accurate quantification of this compound. |